molecular formula C18H22N4O B11971227 (2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide

(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide

Cat. No.: B11971227
M. Wt: 310.4 g/mol
InChI Key: QZDQIDWYIFEOFP-XMHGGMMESA-N
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Description

4-(diethylamino)benzaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C18H22N4O It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of a diethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone typically involves the reaction of 4-(diethylamino)benzaldehyde with N-phenylsemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-(diethylamino)benzaldehyde N-phenylsemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)benzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(diethylamino)benzaldehyde N-phenylsemicarbazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of 4-(diethylamino)benzaldehyde N-phenylsemicarbazone.

    N-phenylsemicarbazide: Another precursor used in the synthesis.

    4-(dimethylamino)benzaldehyde: A structurally similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

4-(diethylamino)benzaldehyde N-phenylsemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H22N4O/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+

InChI Key

QZDQIDWYIFEOFP-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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